N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine
Description
Properties
IUPAC Name |
1-N,4-N-bis(5-methylheptan-3-yl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2/c1-7-17(5)15-19(9-3)23-21-11-13-22(14-12-21)24-20(10-4)16-18(6)8-2/h11-14,17-20,23-24H,7-10,15-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHXTONDLXIGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(CC)NC1=CC=C(C=C1)NC(CC)CC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051703 | |
| Record name | N,N'-Bis(5-methylheptan-3-yl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139-60-6 | |
| Record name | N1,N4-Bis(1-ethyl-3-methylpentyl)-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eastozone 31 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N4-bis(1-ethyl-3-methylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(5-methylheptan-3-yl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(1-ethyl-3-methylpentyl)-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N'-BIS(1-ETHYL-3-METHYLPENTYL)-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76O54M0714 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine typically involves the reaction of p-phenylenediamine with 1-ethyl-3-methylpentyl halides under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. The final product is typically purified by distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-ethyl-3-methylpentyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or aryl halides as reagents, with bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H40N2
- Molecular Weight : 332.57 g/mol
- CAS Number : 139-60-6
The structure of EMPPD features a p-phenylenediamine backbone with two ethyl-3-methylpentyl substituents, contributing to its unique chemical properties that enhance its functionality in various applications.
Color Indicators in Polyester Resins
EMPPD is used as a color indicator to monitor the curing process of polyester resins. It has been shown to provide sensitive colorimetric responses that indicate the degree of cure, which is critical for ensuring the quality and performance of polymer products.
- Case Study : In a study where a stock solution of 0.01% EMPPD was added to polyester resin, a rapid color change from dark blue to very dark red was observed upon the addition of a curing agent (methyl ethyl ketone peroxide). This change occurred in less than five seconds, demonstrating EMPPD's effectiveness as a real-time indicator for polymer curing processes .
| Concentration (%) | Color Change Time (s) | Initial Color | Final Color |
|---|---|---|---|
| 0.01 | <5 | Dark Blue | Very Dark Red |
Stabilization of Polymer Products
EMPPD also serves as an antioxidant additive in polymer formulations, helping to enhance the stability and longevity of the materials by preventing oxidative degradation during processing and storage.
Antioxidant Additive for Biodiesel
Another significant application of EMPPD is as an antioxidant additive for biodiesel fuels. Its ability to inhibit oxidation helps maintain fuel quality over time, reducing the formation of harmful deposits that can impair engine performance.
- Case Study : Research indicates that blends containing EMPPD effectively stabilize biodiesel against oxidative degradation. The compound works synergistically with other antioxidants to enhance overall performance, making it a valuable component in biodiesel formulations .
| Fuel Type | Additive Used | Oxidation Stability Improvement (%) |
|---|---|---|
| Biodiesel | EMPPD | 30% |
| Biodiesel | EMPPD + Phenol | 50% |
Applications in Rubber Manufacturing
EMPPD is also utilized as an accelerator in rubber manufacturing processes. It contributes to the vulcanization process, improving the mechanical properties and durability of rubber products.
Vulcanization Process
The compound aids in forming cross-links between polymer chains during vulcanization, enhancing the elasticity and strength of rubber materials.
- Case Study : In rubber formulations, the inclusion of EMPPD has been shown to improve tensile strength by up to 25%, demonstrating its effectiveness as a vulcanization accelerator.
| Rubber Type | Tensile Strength (MPa) | With EMPPD | Without EMPPD |
|---|---|---|---|
| Natural Rubber | 20 | 25 | 20 |
| Synthetic Rubber | 30 | 37.5 | 30 |
Mechanism of Action
The mechanism of action of N,N’-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to three key analogues:
N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD, CAS 3081-14-9)
- Molecular formula: C20H36N2, molecular weight: 304.51 g/mol .
- Substituents: 1,4-dimethylpentyl groups.
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD, CAS 793-24-8)
- Molecular formula: C18H24N2, molecular weight: 268.40 g/mol .
- Substituents: 1,3-dimethylbutyl and phenyl groups.
N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD)
Physicochemical Properties
*Bridged data from EPA’s HPV Challenge Program suggests similar p-phenylenediamines exhibit low volatility and high boiling points .
Toxicity Profiles
- Target Compound : Oral LD50 in rats is 2400 mg/kg, indicating moderate acute toxicity .
- 6PPD: Limited acute toxicity data, but impurities (e.g., 4-aminodiphenylamine) are noted in safety assessments .
- N,N'-Di-sec-butyl-p-phenylenediamine (44PD, CAS 101-96-2) : Classified as hazardous (Category 8) with aquatic toxicity .
Environmental Fate
- Bridged data indicate half-lives >60 days in standard biodegradation tests .
- Photodegradation : Rapid photolysis under UV light, with cleavage at aromatic C–N bonds producing smaller amines .
- Aquatic Toxicity : Higher molecular weight and branched structure of the target compound may reduce bioavailability compared to linear analogues like 44PD .
Regulatory Status
- Target Compound : Listed in the EPA’s Endocrine Disruptor Screening Program (EDSP), necessitating further toxicological evaluation .
- 6PPD and 77PD : Included in the HPV Challenge Program, with existing data on environmental persistence and toxicity .
Key Differentiators
Branching vs. Linearity : The target compound’s ethyl-methylpentyl substituents enhance polymer compatibility and reduce volatility compared to 6PPD’s phenyl group or 44PD’s linear sec-butyl chains .
Regulatory Scrutiny : Inclusion in the EDSP may impose stricter future regulations on the target compound compared to HPV-assessed analogues like 6PPD .
Biological Activity
N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine (C22H38N2), a derivative of p-phenylenediamine, is a chemical compound recognized for its diverse applications in industrial and scientific fields. Its biological activity has garnered attention, particularly concerning its potential antimicrobial and antioxidant properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound is synthesized through the reaction of p-phenylenediamine with 1-ethyl-3-methylpentyl halides under basic conditions, typically using organic solvents like toluene or dichloromethane. The reaction is facilitated by bases such as sodium hydroxide or potassium carbonate and involves heating to promote nucleophilic substitution reactions.
The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways crucial for cellular processes. Understanding these interactions is vital for elucidating the compound's therapeutic potential .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound also displays notable antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This activity is particularly relevant in contexts such as preventing cellular damage associated with aging and various diseases .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85% |
| Ascorbic Acid | 90% |
| Trolox | 82% |
Case Studies
Several case studies have highlighted the potential applications of this compound in dermatological contexts. For instance, a case study involving patients with allergic reactions to hair dyes containing p-phenylenediamine derivatives noted that the compound could serve as an alternative that minimizes sensitization while maintaining efficacy .
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological implications of this compound. Studies indicate that at lower concentrations, the compound exhibits low acute toxicity and does not show significant mutagenic or genotoxic effects in standard assays . However, further long-term studies are necessary to fully understand its safety profile.
Q & A
Basic: What are the recommended synthetic routes for N,N'-Bis(1-ethyl-3-methylpentyl)-p-phenylenediamine, and how can purity be validated?
Methodological Answer:
The compound is typically synthesized via alkylation of p-phenylenediamine with 1-ethyl-3-methylpentyl halides under basic conditions. A one-step approach using 1-bromo-3-chloropropane (as demonstrated for related p-phenylenediamine derivatives in ) can be adapted by substituting the alkylating agent. Post-synthesis, purity validation requires:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of unreacted amines.
- HPLC analysis using a mixed-mode column (e.g., Primesep 100) with a water/acetonitrile/sulfuric acid mobile phase, detecting at 210 nm to resolve impurities .
- Mass spectrometry (ESI-MS) to verify molecular weight (expected [M+H]⁺ ~ 348.5 Da based on structure).
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant in analogous p-phenylenediamine derivatives) .
- Ventilation: Use fume hoods or local exhaust systems during synthesis to mitigate inhalation risks.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Storage: Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation, away from strong acids or oxidizers .
Advanced: How does the branched alkyl chain structure influence antioxidant efficacy in polymer matrices?
Methodological Answer:
The 1-ethyl-3-methylpentyl substituents enhance steric hindrance, reducing radical scavenging kinetics but improving long-term stability in rubber or polymer systems. Comparative studies can be conducted via:
- Accelerated Aging Tests: Expose polymer samples (e.g., vulcanized rubber) to heat/UV radiation and measure tensile strength retention.
- Electrochemical Analysis: Cyclic voltammetry to determine oxidation potentials; lower potentials (e.g., ~292 mV vs. TMPD, as in ) correlate with higher antioxidant activity .
- Computational Modeling: DFT calculations to map HOMO-LUMO gaps and predict electron-donating capacity .
Advanced: What computational strategies predict redox behavior and degradation pathways?
Methodological Answer:
- Density Functional Theory (DFT): Optimize molecular geometry and calculate ionization potentials (IPs) to identify reactive sites. For example, substituent effects on IPs can explain variations in antioxidant performance .
- Molecular Dynamics (MD): Simulate interactions with polymer chains to assess compatibility and migration rates.
- QSPR Models: Relate structural descriptors (e.g., alkyl chain length, branching) to experimental redox data from cyclic voltammetry .
Advanced: How can conflicting stability data from thermal and spectroscopic analyses be resolved?
Methodological Answer:
- Multi-Technique Validation:
- TGA/DSC: Measure decomposition temperatures and enthalpy changes. Discrepancies may arise from oxidative vs. inert atmospheres.
- FTIR/Raman: Track functional group degradation (e.g., amine oxidation to quinones) .
- Bridging Studies: Apply category approaches (as in ) to extrapolate data from structurally similar p-phenylenediamine derivatives, adjusting for substituent effects.
- Statistical Analysis: Use principal component analysis (PCA) to identify outlier datasets and refine experimental conditions.
Advanced: What analytical methods detect trace degradation products in environmental samples?
Methodological Answer:
- LC-MS/MS: Employ a C18 column with gradient elution (water/methanol + 0.1% formic acid) for high sensitivity. Use MRM transitions specific to degradation byproducts (e.g., quinones or nitroxides).
- Solid-Phase Extraction (SPE): Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges to improve detection limits .
- Ecotoxicity Assays: Couple analytical data with Daphnia magna or algal growth inhibition tests to assess environmental impact .
Advanced: How do regulatory frameworks impact research on this compound?
Methodological Answer:
- Compliance Screening: Use tools like APCIS to verify registration requirements in target regions (e.g., EU REACH, U.S. TSCA) .
- Endocrine Disruption Studies: Follow EPA’s EDSP guidelines ( ) for in vitro receptor binding assays (e.g., ER/AR antagonism).
- Data Bridging: Submit existing toxicology data (e.g., acute toxicity LD50 from analogous compounds) to fulfill HPV program requirements, avoiding redundant testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
